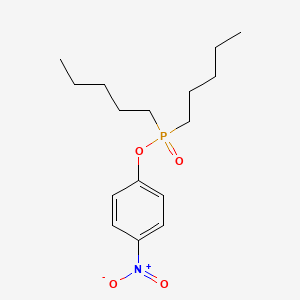

4-Nitrophenyl di-N-pentylphosphinate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7284-69-7 |

|---|---|

Molekularformel |

C16H26NO4P |

Molekulargewicht |

327.36 g/mol |

IUPAC-Name |

1-dipentylphosphoryloxy-4-nitrobenzene |

InChI |

InChI=1S/C16H26NO4P/c1-3-5-7-13-22(20,14-8-6-4-2)21-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3 |

InChI-Schlüssel |

XZCMEWITQIIWBJ-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(CCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Kanonische SMILES |

CCCCCP(=O)(CCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Andere CAS-Nummern |

7284-69-7 |

Synonyme |

4-nitrophenyl di-N-pentylphosphinate NPDPP |

Herkunft des Produkts |

United States |

Computational and Theoretical Studies on Phosphinate Molecular Interactions and Reactivity

Quantum Chemical Investigations

Quantum chemical methods are fundamental to predicting the intrinsic properties of molecules. By solving the Schrödinger equation with various levels of approximation, these techniques can determine electronic structure, molecular geometry, and energetic properties with high accuracy. nih.gov For phosphinates, these studies are crucial for understanding their stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard and cost-effective method for studying the electronic and structural properties of medium to large chemical systems. acs.orgmdpi.com DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as dipole moments and charge distributions. mdpi.comresearchgate.net

For a molecule like 4-Nitrophenyl di-N-pentylphosphinate, DFT studies would focus on the geometry around the central phosphorus atom and the influence of the electron-withdrawing 4-nitrophenyl group and the flexible di-N-pentyl chains. The presence of the nitrophenyl group is known to significantly impact the electronic properties of a molecule. mdpi.comresearchgate.net DFT calculations on similar nitrophenyl derivatives have shown that the nitro group strongly influences the charge distribution across the aromatic ring. researchgate.net The geometry of the phosphinate group itself, including bond lengths and angles, dictates its steric and electronic environment. In related phosphonate (B1237965) systems, DFT has been used to determine that the presence of electron-withdrawing groups can reduce the negative partial charge on the oxygen atoms, affecting their nucleophilicity and coordination behavior. mdpi.com

Table 1: Representative Calculated Electronic Properties for a Nitrophenyl-substituted Phosphinate Note: This table presents illustrative data based on typical values for structurally similar compounds as specific experimental or computational values for this compound are not readily available in the cited literature. The values are derived from studies on related nitrophenyl and phosphinate compounds.

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | ~4-6 D | Indicates a high degree of polarity, primarily due to the nitro group and the P=O bond, affecting solubility and intermolecular interactions. |

| Total Energy (Hartree) | Varies with basis set | A fundamental output of DFT calculations used to compare the relative stability of different conformations or isomers. |

| Mulliken Atomic Charges | P: Positive; O(P=O): Negative; O(Aryl): Negative; N(NO2): Positive | Reveals the charge distribution, identifying electrophilic (P) and nucleophilic (O) centers critical for reactivity. nih.gov |

| Polarizability (α₀) | High | A measure of how easily the electron cloud can be distorted by an electric field, indicating potential for nonlinear optical (NLO) properties. mdpi.com |

| Hyperpolarizability (β₀) | High | Relates to the second-order NLO response, which is often enhanced by the presence of strong donor and acceptor groups like in nitrophenyl compounds. mdpi.comresearchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the phosphinate moiety and the phenyl ring, while the LUMO would likely be centered on the electron-deficient 4-nitrophenyl group, specifically the nitro group. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For example, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, replacing a cyano group with a nitro group led to a decrease in the LUMO energy and a corresponding decrease in the energy gap, indicating increased electrophilicity. nih.gov

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying sites for electrophilic and nucleophilic attack. researchgate.net For the title compound, the MESP would show negative potential (red/yellow) around the phosphoryl and nitro oxygen atoms, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be expected around the phosphorus atom and the hydrogens of the pentyl chains, marking them as potential sites for nucleophilic interaction.

Table 2: Representative Frontier Orbital Data for a Nitrophenyl-substituted Phosphinate Note: This table contains representative data based on DFT calculations of similar nitrophenyl-containing organic molecules. Specific values for this compound are not available in the cited literature.

| Parameter | Predicted Energy (eV) | Description |

| E(HOMO) | ~ -6.0 to -7.0 eV | Represents the energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. nih.gov |

| E(LUMO) | ~ -2.5 to -3.5 eV | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 eV | The energy difference between HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. mdpi.comnih.gov |

Molecular Dynamics and Docking Simulations

While quantum mechanics describes electronic structure, molecular dynamics (MD) and docking simulations are used to study the behavior of molecules over time and their interactions with larger biological systems.

Phosphinates are known for their ability to act as inhibitors for various enzymes, particularly metalloproteases, by mimicking the transition state of peptide hydrolysis. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions, that stabilize the ligand-protein complex. nih.govdntb.gov.ua

For this compound, docking studies would be essential to understand its potential as an enzyme inhibitor. The phosphinate group could coordinate to a metal cofactor (e.g., Zn²⁺) in the active site, while the 4-nitrophenyl and di-N-pentyl groups would form interactions with specific sub-pockets of the enzyme. The long pentyl chains could engage in significant hydrophobic interactions, potentially enhancing binding affinity. Studies on related phosphonate inhibitors of the COVID-19 main protease have shown that van der Waals and hydrophobic interactions play a crucial role in binding. nih.gov Similarly, research on phosphoramidates binding to PvuII endonuclease revealed that subtle conformational adjustments can lead to significantly tighter binding. nih.gov

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their accessible conformations. Conformational analysis explores the potential energy surface of a molecule to identify stable low-energy conformers and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features, expressed numerically. wikipedia.org A QSAR model takes the form of a mathematical equation that can be used to predict the activity of new, untested compounds. wikipedia.org

For a class of compounds like phosphinates, QSAR studies can provide mechanistic insights into their mode of action as, for example, enzyme inhibitors. By analyzing a dataset of phosphinates with varying substituents and corresponding biological activities (e.g., IC₅₀ values), a QSAR model can be developed. Descriptors used in such models often include electronic (e.g., atomic charges), steric (e.g., molecular volume), and topological parameters.

Correlation of Molecular Descriptors with Reaction Rates and Binding Affinities

Molecular descriptors are numerical values that characterize specific properties of a molecule, such as its electronic distribution, size, and shape. By correlating these descriptors with experimentally observed reaction rates and binding affinities, quantitative structure-activity relationship (QSAR) models can be developed. These models are instrumental in predicting the activity of new compounds and in understanding the underlying mechanisms of their action.

For phosphinates, key molecular descriptors influencing their reactivity and binding include:

Electronic Parameters: The electronic nature of the substituents on the phosphorus atom plays a pivotal role. The 4-nitrophenyl group in this compound is a strong electron-withdrawing group. mdpi.com This property significantly increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. This increased reactivity is a common feature in phosphinates and related compounds bearing electron-withdrawing substituents. mdpi.comnih.gov The Hammett parameter (σ) for the para-nitro substituent is a classic descriptor used to quantify this electron-withdrawing effect.

Steric Parameters: The di-N-pentyl groups attached to the phosphorus atom introduce considerable steric bulk. Steric hindrance can influence reaction rates by impeding the approach of a nucleophile to the reactive center. mdpi.com In studies on the alkaline hydrolysis of various phosphinates, increasing steric congestion around the phosphorus atom has been shown to decrease the reaction rate. mdpi.com Descriptors such as Taft's steric parameter (Es) or computational measures of molecular volume and surface area can be used to quantify these steric effects.

Computational studies on similar organophosphorus compounds, such as phosphonates, have demonstrated that parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. A lower LUMO energy, often associated with the presence of electron-withdrawing groups, indicates a greater susceptibility to nucleophilic attack. nih.gov

The following interactive table summarizes key molecular descriptors and their expected influence on the reaction rates and binding affinities of phosphinates like this compound.

| Molecular Descriptor | Property Represented | Expected Effect on Reaction Rate (Nucleophilic Attack) | Expected Effect on Binding Affinity |

| Hammett Parameter (σ) for 4-nitro group | Electronic effect of substituent | Increase | Can increase or decrease depending on the nature of the binding site |

| Taft's Steric Parameter (Es) for pentyl groups | Steric hindrance | Decrease | Can decrease if steric clash occurs in the binding pocket |

| LogP | Hydrophobicity | Can influence rate in multiphasic systems | Can increase affinity for hydrophobic binding sites |

| LUMO Energy | Susceptibility to nucleophilic attack | Lower energy correlates with a higher rate | Lower energy can indicate stronger electrostatic interactions in binding |

These correlations are fundamental to the rational design of phosphinate-based inhibitors and reagents, allowing for the fine-tuning of their properties for specific applications.

Elucidation of Key Structural Elements Governing Molecular Interactions

Computational methods, particularly density functional theory (DFT) and molecular docking, allow for a detailed examination of the structural features that govern how a molecule like this compound interacts with its environment at an atomic level.

Key structural elements and their roles in molecular interactions include:

The Phosphoryl Group (P=O): The P=O bond is a dominant feature in the molecular interactions of phosphinates. The oxygen atom is a strong hydrogen bond acceptor, and this interaction is often crucial for the binding of phosphinates to biological targets, such as the active sites of enzymes. researchgate.net The basicity of the phosphoryl oxygen, and thus its ability to form hydrogen bonds, is modulated by the electronic effects of the substituents on the phosphorus atom. iaea.org

The 4-Nitrophenyl Group: This group serves multiple functions. Its electron-withdrawing nature enhances the reactivity of the phosphorus center, as previously discussed. mdpi.com The nitro group itself can participate in specific interactions, such as hydrogen bonding and electrostatic interactions, within a binding site. nih.gov Furthermore, the aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Molecular docking simulations can be employed to predict the preferred binding mode of this compound within a specific protein target. These simulations would likely reveal the phosphoryl oxygen forming a key hydrogen bond, while the 4-nitrophenyl and di-N-pentyl groups orient themselves to maximize favorable interactions with the surrounding amino acid residues.

The table below outlines the key structural elements of this compound and the primary types of molecular interactions they mediate.

| Structural Element | Primary Interaction Types | Significance in Molecular Recognition |

| Phosphoryl (P=O) Group | Hydrogen Bonding, Dipole-Dipole | Often acts as the primary anchor point in a binding site. |

| 4-Nitrophenyl Group | π-π Stacking, Electrostatic Interactions | Provides specificity and can enhance binding affinity through interactions with aromatic residues. |

| Di-N-pentyl Groups | Hydrophobic Interactions, Van der Waals Forces | Contributes to binding affinity by occupying nonpolar pockets. |

Through these computational and theoretical approaches, a detailed understanding of the structure-function relationships of this compound can be achieved, guiding its potential application and further chemical modifications.

Biocatalytic Transformations and Environmental Degradation Pathways of Phosphinates

Microbial Degradation Mechanisms

The persistence of the C-P bond in phosphinates makes them resistant to simple hydrolysis and photolysis, posing a significant environmental challenge. However, a variety of microorganisms have evolved sophisticated enzymatic machinery to cleave this robust bond, utilizing phosphinates as a source of phosphorus. The degradation mechanisms can be broadly categorized into hydrolytic, radical, and oxidative pathways.

Carbon-Phosphorus Bond Cleavage by Microorganisms (Hydrolytic, Radical, Oxidative Pathways)

Microorganisms employ at least three distinct enzymatic strategies to break the C-P bond in phosphonates and phosphinates. portlandpress.com

Hydrolytic Cleavage: This pathway is typically employed for the degradation of α-substituted phosphonates. The process involves an initial enzymatic reaction that introduces a carbonyl group adjacent to the C-P bond, which then facilitates the hydrolytic cleavage of the bond. researchgate.net For instance, the degradation of 2-aminoethylphosphonate (AEP) proceeds through a two-step process where it is first converted to phosphonoacetaldehyde, which then undergoes hydrolysis. researchgate.net Phosphonoacetate hydrolase (PhnA) is a key enzyme in this pathway, converting phosphonoacetate to acetate (B1210297) and inorganic phosphate (B84403). nih.govresearchgate.net

Radical-Based Cleavage: The C-P lyase pathway utilizes a radical mechanism to cleave the C-P bond in a wide range of phosphonates, including those without a functional group to activate the bond. researchgate.net This complex multi-enzyme system is responsible for the degradation of many synthetic phosphonates, such as the herbicide glyphosate (B1671968). researchgate.net The core of the C-P lyase machinery involves a radical SAM (S-adenosyl-L-methionine) enzyme. nih.gov

Oxidative Cleavage: A more recently discovered pathway involves the oxidative cleavage of the C-P bond. This mechanism has been observed in the degradation of certain phosphonates where the carbon atom of the C-P bond is hydroxylated before the bond is broken.

Enzymatic Systems Involved in Phosphonate (B1237965) Catabolism (e.g., Carbon-Phosphorus Lyase, Phosphonatase)

Two of the most well-characterized enzymatic systems for phosphonate degradation are the C-P lyase complex and phosphonatases.

Carbon-Phosphorus Lyase (C-P Lyase): This is a multi-protein complex with broad substrate specificity, capable of cleaving the C-P bond in various alkyl-, amino-, and arylphosphonates. nih.gov In Escherichia coli, the C-P lyase is encoded by the phn operon and consists of several protein components. kuleuven.benih.gov The core complex includes proteins PhnG, PhnH, PhnI, PhnJ, and PhnK. kuleuven.be PhnJ contains an iron-sulfur cluster and is believed to be the catalytic subunit that directly cleaves the C-P bond through a radical-based mechanism. nih.gov

Phosphonatase (Phosphonoacetaldehyde Hydrolase): This enzyme is involved in the hydrolytic cleavage of the C-P bond in phosphonoacetaldehyde, a key intermediate in the degradation of 2-aminoethylphosphonate. researchgate.net The mechanism of phosphonatase involves the formation of a Schiff base between the enzyme and the substrate, which facilitates the C-P bond cleavage.

Genetic and Regulatory Aspects of Microbial Phosphonate Degradation

The genes responsible for phosphonate degradation are often organized in operons, allowing for coordinated regulation in response to environmental cues. The most extensively studied is the phn operon in E. coli.

The phn Operon in Escherichia coli: The phn operon is a large transcriptional unit comprising 14 genes, phnC to phnP. mdpi.comfrontiersin.org The expression of this operon is induced under conditions of phosphate starvation and is under the control of the Pho regulon, a global regulatory system for phosphate homeostasis in bacteria. mdpi.comscielo.br The PhoB response regulator, when phosphorylated, binds to a specific DNA sequence called a Pho box located in the promoter region of the phn operon, thereby activating its transcription. scielo.br The phnCDE genes encode a high-affinity ABC transporter system for the uptake of phosphonates, while the phnGHIJKLM genes are thought to encode the C-P lyase complex. kuleuven.bemdpi.com Interestingly, in many wild-type E. coli K-12 strains, the phn operon is cryptic due to a frameshift mutation in the phnE gene, but can become functional through spontaneous reversion. frontiersin.org

Biocatalysis in Phosphinate Chemistry

The enzymatic machinery that has evolved for the degradation of phosphinates also presents opportunities for their synthesis and application in biocatalysis. Enzymes can be harnessed for the stereoselective synthesis of chiral phosphinates and for probing the mechanisms of other enzymes.

Enzyme-Mediated Synthesis of Phosphinate Analogues

The use of enzymes, particularly lipases, for the synthesis of phosphinate esters offers a green and selective alternative to traditional chemical methods. Lipases can catalyze esterification, transesterification, and aminolysis reactions to produce a variety of phosphinate derivatives. researchgate.netnih.gov

One notable example is the enzymatic resolution of chiral phosphinate esters. The bacterial phosphotriesterase has been shown to catalyze the stereoselective hydrolysis of racemic methyl phenyl p-substituted-phenylphosphinate esters. nih.govstanford.edu The wild-type enzyme preferentially hydrolyzes the SP-enantiomer, while a mutant enzyme can be engineered to favor the RP-enantiomer. nih.govstanford.edu This enzymatic resolution provides a route to enantiomerically pure phosphinates, which are valuable building blocks for the synthesis of chiral phosphine (B1218219) ligands used in asymmetric catalysis. nih.govstanford.edu

| Enzyme | Substrate | Stereoselectivity | Application |

| Wild-type Phosphotriesterase | Racemic methyl phenyl p-X-phenylphosphinates | Preferential hydrolysis of SP-enantiomer nih.govstanford.edu | Preparation of enantiopure RP-phosphinates |

| Mutant Phosphotriesterase (I106T/F132A/H254G/H257W) | Racemic methyl phenyl p-X-phenylphosphinates | Preferential hydrolysis of RP-enantiomer nih.govstanford.edu | Preparation of enantiopure SP-phosphinates |

| Candida antarctica Lipase B (CAL-B) | Secondary benzylic acetates | Enantioselective deacylation | Synthesis of chiral organophosphorus compounds |

| Candida cylindracea Lipase (CcL) | H-phosphites and vinyl esters | Markovnikov addition | Synthesis of α-acyloxy phosphonates stanford.edu |

Application of Phosphinates as Probes in Enzymatic Studies

Phosphinates and their ester derivatives serve as powerful tools for studying enzyme mechanisms, particularly for serine proteases. Their tetrahedral geometry mimics the transition state of peptide bond hydrolysis, making them potent transition-state analogue inhibitors. portlandpress.comresearchgate.netnih.gov

Peptidyl diaryl phosphonates are a well-established class of irreversible inhibitors for serine proteases. researchgate.netnih.gov The phosphonate or phosphinate "warhead" reacts with the active site serine residue, forming a stable covalent adduct. researchgate.net By modifying the peptide portion of the inhibitor, selectivity for different serine proteases can be achieved. researchgate.netresearchgate.net

Furthermore, by attaching a reporter tag (e.g., a fluorophore or biotin) to these phosphinate inhibitors, they can be converted into activity-based probes (ABPs). researchgate.netresearchgate.net ABPs are invaluable for visualizing active enzymes in complex biological samples, enabling studies on enzyme localization, activity, and the identification of new drug targets.

| Inhibitor/Probe Type | Target Enzyme Class | Mechanism of Action | Application |

| Peptidyl diaryl phosphonates | Serine proteases | Irreversible inhibition via covalent modification of active site serine researchgate.netnih.gov | Studying enzyme function, potential therapeutics researchgate.netnih.gov |

| Phosphinate-based Activity-Based Probes (ABPs) | Serine proteases | Covalent labeling of active enzymes researchgate.net | Enzyme profiling, imaging, and target identification |

| Phosphonate analogues of carboxypeptidase A substrates | Carboxypeptidase A | Potent transition-state analogue inhibition nih.gov | Probing enzyme mechanism and active site structure nih.gov |

Below is a table of inhibitory activities of some compounds against α-chymotrypsin, a model serine protease.

| Compound | IC50 (µM) | Reference |

| Chymostatin (positive control) | 7.08 ± 0.07 | nih.gov |

| Isaindigotidione | 16.09 ± 0.07 | nih.gov |

| Isaindigotone | 22.01 ± 0.06 | nih.gov |

| Bisindigotin | Moderate Inhibition | nih.gov |

| Candidine | Moderate Inhibition | nih.gov |

Abiotic Degradation Pathways in Environmental Systems (Mechanism-Focused)

The environmental persistence of any chemical compound is significantly influenced by its susceptibility to abiotic degradation processes. For 4-Nitrophenyl di-N-pentylphosphinate, the primary abiotic degradation pathways in environmental systems are anticipated to be hydrolysis and photolysis. These reactions are crucial in determining the compound's fate, transport, and potential for long-term environmental impact. While specific experimental studies on this compound are limited, the degradation mechanisms can be inferred from the extensive research on related organophosphorus compounds, particularly phosphinates and compounds containing a nitrophenyl moiety. cabidigitallibrary.org

Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. In the case of this compound, the ester linkage between the phosphorus atom and the 4-nitrophenoxy group is the most probable site for hydrolytic attack. The phosphinate functional group, while generally more resistant to hydrolysis than phosphate esters, can still undergo this transformation under various environmental conditions. proquest.commsu.ru The rate and mechanism of hydrolysis are strongly dependent on pH, temperature, and the presence of catalysts. proquest.com

The hydrolysis of this compound can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms, each with distinct reaction pathways.

Neutral Hydrolysis: At neutral pH, the spontaneous hydrolysis of phosphinates is generally a slow process. nih.gov The reaction involves the nucleophilic attack of a water molecule on the electrophilic phosphorus center. This leads to the formation of a pentacoordinate transition state or intermediate, followed by the departure of the 4-nitrophenolate (B89219) leaving group. The presence of two N-pentyl groups bonded directly to the phosphorus atom provides some steric hindrance, which may further slow the rate of neutral hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is expected to be accelerated. The reaction is initiated by the protonation of the oxygen atom of the P=O group, which increases the electrophilicity of the phosphorus atom. This enhancement makes the phosphorus center more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a pentacoordinate intermediate and the elimination of 4-nitrophenol (B140041). The general mechanism for acid-catalyzed hydrolysis of phosphinates involves the cleavage of the P-O bond. nih.gov

Base-Catalyzed Hydrolysis: In alkaline environments, the hydrolysis of this compound is significantly faster than in neutral or acidic conditions. The hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water and directly attacks the phosphorus atom. This leads to the formation of a pentacoordinate intermediate, which then expels the 4-nitrophenolate anion as the leaving group. The negative charge on the 4-nitrophenolate is stabilized by the electron-withdrawing nitro group, making it a good leaving group and facilitating the reaction.

The following table provides a summary of the expected hydrolytic degradation products of this compound.

| Degradation Pathway | Primary Products |

| Hydrolysis | Di-N-pentylphosphinic acid |

| 4-Nitrophenol |

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The presence of the 4-nitrophenyl group in this compound makes it susceptible to photolytic degradation. The nitroaromatic chromophore can absorb light in the environmentally relevant ultraviolet (UV) and visible spectra, leading to the excitation of the molecule and subsequent chemical reactions. nih.gov

The photolytic degradation of this compound can occur through direct and indirect pathways.

Direct Photolysis: Direct photolysis involves the direct absorption of a photon by the this compound molecule. Upon absorption of light energy, the molecule is promoted to an excited electronic state. In this excited state, the molecule can undergo various transformations, including the cleavage of the P-O ester bond. This would result in the formation of a di-N-pentylphosphinyl radical and a 4-nitrophenoxy radical. These radical species are highly reactive and will subsequently react with other molecules in the environment, such as water or oxygen, to form stable products.

Indirect Photolysis: Indirect photolysis is mediated by other photochemically generated reactive species present in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM). These reactive species can be formed from the irradiation of natural water components like nitrate, nitrite, and humic substances. The hydroxyl radical, in particular, is a powerful and non-selective oxidant that can react with this compound, likely by attacking the aromatic ring or the N-pentyl chains, leading to its degradation.

The anticipated products of the photolytic degradation of this compound are summarized in the table below. The exact product distribution will depend on the specific environmental conditions, such as the wavelength of light and the presence of other reactive species.

| Degradation Pathway | Potential Products |

| Direct Photolysis | Di-N-pentylphosphinic acid |

| 4-Nitrophenol | |

| Products of radical reactions | |

| Indirect Photolysis (e.g., with •OH) | Hydroxylated derivatives of the aromatic ring |

| Oxidation products of the N-pentyl chains | |

| Di-N-pentylphosphinic acid | |

| 4-Nitrophenol |

Advanced Analytical and Spectroscopic Characterization Techniques for Phosphinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphinate Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For phosphinates, multinuclear NMR experiments are employed to probe the environment of various atoms, providing a complete picture of the molecule's connectivity and stereochemistry.

The structural confirmation of 4-Nitrophenyl di-N-pentylphosphinate relies on a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. While specific experimental data for this exact compound is not publicly available, the expected spectral characteristics can be predicted based on the well-established chemical shifts of its constituent functional groups.

Proton (¹H) NMR: The ¹H NMR spectrum would show distinct signals for the protons of the 4-nitrophenyl group and the two n-pentyl chains. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group and the phosphinate ester. nih.govresearchgate.net The protons of the pentyl chains would appear in the upfield region (δ 0.8-4.0 ppm), with the methylene (B1212753) protons adjacent to the phosphorus atom (P-CH₂) showing a characteristic coupling to the phosphorus nucleus.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. The aromatic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the nitro group and the carbon bearing the phosphinate ester would be the most downfield. The aliphatic carbons of the pentyl chains would appear in the upfield region (δ 10-40 ppm).

Phosphorus-31 (³¹P) NMR: ³¹P NMR is particularly diagnostic for organophosphorus compounds, offering a wide chemical shift range that is sensitive to the oxidation state and bonding environment of the phosphorus atom. For phosphinates, the signals typically appear in a characteristic range. nih.govhuji.ac.il In a proton-decoupled ³¹P NMR spectrum of this compound, a single resonance would be expected, confirming the presence of a single phosphorus environment. The chemical shift provides crucial information about the electronic nature of the substituents attached to the phosphorus atom. researchgate.netsjtu.edu.cn

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling | Assignment |

|---|---|---|---|

| ¹H | ~8.2-8.4 | Doublet | Aromatic protons ortho to NO₂ |

| ~7.3-7.5 | Doublet | Aromatic protons meta to NO₂ | |

| ~1.8-2.2 | Multiplet (coupled to ³¹P) | P-CH₂ (pentyl) | |

| ~0.8-1.6 | Multiplets | Remaining pentyl protons (-CH₂CH₂CH₂CH₃) | |

| ¹³C | ~155 | - | Aromatic C-O-P |

| ~145 | - | Aromatic C-NO₂ | |

| ~125 | - | Aromatic C-H (ortho to NO₂) | |

| ~122 | - | Aromatic C-H (meta to NO₂) | |

| ~13-40 | - | Pentyl carbons | |

| ³¹P | ~30-50 | Singlet (proton-decoupled) | P=O |

Fluorine-19 (¹⁹F) NMR is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, particularly when a fluorinated analogue of a substrate or inhibitor is used. Since ¹⁹F is 100% naturally abundant and has a high gyromagnetic ratio, the technique is highly sensitive. Furthermore, the absence of naturally occurring fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals.

In the context of phosphinate research, ¹⁹F NMR can be applied to study enzymes that hydrolyze ester bonds, such as esterases or phosphatases. While this compound itself is not fluorinated, its interaction with an enzyme could be probed by using a fluorinated version of the substrate or by studying the enzyme which has been modified to include a fluorine-containing amino acid. The ¹⁹F chemical shift is extremely sensitive to the local chemical environment. Changes in the ¹⁹F NMR spectrum upon substrate binding, inhibitor interaction, or during catalytic turnover can provide detailed information on conformational changes, the formation of enzyme-substrate complexes, and the rates of reaction steps.

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₆H₂₆NO₄P), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. Upon ionization, the molecular ion can undergo fragmentation. The analysis of these fragments provides a fingerprint that helps to confirm the structure. For this compound, key fragmentation pathways would likely include:

Cleavage of the P-O bond, resulting in the formation of a 4-nitrophenoxide anion (m/z 138) or a corresponding cation. publish.csiro.au

Loss of one or both n-pentyl chains from the phosphorus center. libretexts.org

Cleavage of the C-N bond in the nitrophenyl group, leading to the loss of NO₂. nist.gov

| Fragment Ion Formula | Predicted m/z | Description |

|---|---|---|

| [C₁₆H₂₆NO₄P]⁺ | 343.1599 | Molecular Ion (M⁺) |

| [C₆H₄NO₃]⁻ | 138.0140 | 4-Nitrophenoxide anion (from P-O cleavage) |

| [C₁₁H₂₃O₂P]⁺ | 218.1436 | Loss of nitrophenyl group |

| [C₆H₁₄O₂P]⁺ | 149.0731 | Loss of nitrophenyl group and one pentyl chain |

| [C₅H₁₁]⁺ | 71.0861 | Pentyl cation |

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures. LC-MS and GC-MS are essential for monitoring the progress of chemical reactions, identifying products and by-products, and quantifying components.

LC-MS: Liquid chromatography is well-suited for the analysis of thermally labile or non-volatile compounds like many organophosphorus pesticides and their metabolites. acs.orgnih.govjohnshopkins.edu In the synthesis or hydrolysis of this compound, LC-MS could be used to monitor the reaction mixture over time. nih.govnih.gov It would effectively separate the starting materials, the phosphinate product, and the hydrolysis product, 4-nitrophenol (B140041). The mass spectrometer provides positive identification of each component eluting from the column. LC-MS/MS methods can offer even greater sensitivity and specificity for detecting trace-level components. nih.gov

GC-MS: Gas chromatography is ideal for volatile and thermally stable compounds. While the parent compound, this compound, may have limited volatility, GC-MS is an excellent technique for analyzing more volatile reactants or degradation products. cromlab-instruments.esnih.gov For many organophosphorus compounds, derivatization is employed to increase their volatility and improve their chromatographic behavior, allowing for sensitive detection by GC-MS. mdpi.comresearchgate.net This technique is widely used for the analysis of organophosphorus pesticides in various matrices. cromlab-instruments.es

Ambient ionization techniques allow for the direct analysis of samples in their native environment with minimal or no sample preparation. rsc.orgnih.gov This capability has revolutionized reaction monitoring and mechanistic studies. Techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are particularly relevant for phosphinate research.

Desorption Electrospray Ionization (DESI-MS): In DESI, a spray of charged solvent droplets is directed at a surface. nih.gov The droplets desorb and ionize analytes present on the surface, which are then drawn into the mass spectrometer. DESI-MS can be used to rapidly screen reaction progress by analyzing a spot from the reaction mixture on a plate. It has been successfully applied to the direct analysis of organophosphorus chemical warfare agents from various surfaces, demonstrating its power for detecting related phosphinate compounds. dtic.milwiley.com This high-throughput capability is valuable for screening reaction conditions or enzyme inhibitors. youtube.com

Direct Analysis in Real Time (DART-MS): DART utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes. nih.govresearchgate.net Like DESI, DART requires no sample preparation and can analyze samples directly from surfaces or by simply holding the sample in the gas stream. It is effective for the rapid identification of a wide range of compounds, including pesticides and additives. researchgate.netnih.gov For mechanistic research involving this compound, DART-MS could be used to detect transient intermediates or to follow reaction kinetics in real-time, providing insights that are difficult to obtain with conventional methods.

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline state.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a compound, including bond lengths, bond angles, and stereochemistry. For chiral phosphinates, SC-XRD is the definitive method for establishing the absolute configuration of stereocenters and for differentiating between diastereomers.

In a representative study on p-nitrophenyl glycopyranosides, which share the p-nitrophenyl moiety, SC-XRD analysis revealed detailed structural information. nih.gov For instance, analysis of the crystal structure of p-nitrophenyl-α-D-galactopyranoside showed two independent molecules in the asymmetric unit, while the β-anomer had one. nih.gov Such analyses provide crucial data on molecular conformation and intermolecular interactions, such as hydrogen bonding networks within the crystal lattice. nih.gov While specific crystallographic data for this compound is not available, the principles of SC-XRD would be directly applicable to determine its solid-state conformation and packing.

Table 1: Representative Crystallographic Data for a Related Nitroaromatic Compound

| Parameter | (Z)-1-bromo-1-nitro-2-phenylethene |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.5296(6) |

| b (Å) | 7.5013(5) |

| c (Å) | 19.7187(12) |

| α, β, γ (°) | 90 |

| Z | 8 |

Data from a study on a compound with a related nitro-substituted phenyl group, illustrating typical parameters obtained from single crystal X-ray diffraction. growingscience.com

Phosphinates are well-known for their ability to act as transition-state analog inhibitors of various enzymes, particularly proteases and peptidases. Protein crystallography is a powerful technique used to determine the three-dimensional structure of an enzyme in complex with an inhibitor, providing invaluable insights into the mechanism of inhibition.

For example, the crystal structure of a D-Ala-D-Ala peptidase inhibited by a phosphonate (B1237965) compound revealed that the inhibitor phosphonylated the catalytic serine residue. nih.gov The high-resolution structure (1.1 Å) showed one of the phosphonyl oxygens occupying the oxyanion hole, mimicking the tetrahedral transition state of the enzymatic reaction. nih.gov Similarly, a C2-symmetric phosphinate has been crystallized with HIV-1 protease, a key drug target. acs.org The crystallographic analysis of this complex detailed the interactions between the phosphinate inhibitor and the active site aspartyl residues of the protease. acs.orgacs.org These studies exemplify how protein crystallography can elucidate the precise binding mode of phosphinate inhibitors, guiding the rational design of more potent and selective drugs.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and can probe intermolecular interactions. surfacesciencewestern.comyoutube.com

For a compound like this compound, FTIR and Raman spectroscopy would be expected to show characteristic bands for the nitro group (NO₂), the phosphinate group (P=O and P-O-C), the aromatic ring, and the aliphatic pentyl chains.

P=O Stretching: This vibration typically appears as a strong band in the infrared spectrum, generally in the region of 1200-1300 cm⁻¹. Its exact frequency is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.

P-O-C Stretching: These vibrations are expected in the 1000-1100 cm⁻¹ region.

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

Aromatic C-H and C=C Vibrations: These would appear in their characteristic regions of the spectrum.

Studies on related organophosphorus compounds, such as glyphosate (B1671968), have utilized Raman spectroscopy and Density Functional Theory (DFT) to assign vibrational modes. dtu.dk For instance, the Raman spectrum of solid glyphosate is dominated by vibrations associated with CH₂, O-P-O stretching, and NH₂ groups. dtu.dk In-situ ATR-FTIR has been used to study the adsorption of dialkyldithiophosphates on mineral surfaces, demonstrating the utility of vibrational spectroscopy in probing surface interactions. diva-portal.org

Table 2: Representative Vibrational Frequencies for Functional Groups in Related Organophosphorus Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| P=O | Stretching | 1200 - 1300 | FTIR | surfacesciencewestern.com |

| NO₂ | Asymmetric Stretch | ~1520 | FTIR | growingscience.com |

| NO₂ | Symmetric Stretch | ~1345 | FTIR | growingscience.com |

| C-O-P | Stretching | 1000 - 1100 | FTIR/Raman | diva-portal.org |

Chromatographic Methods for Research Sample Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organophosphorus compounds. For a relatively nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netchromatographyonline.com

A study on the HPLC analysis of 11 organophosphorus pesticides, including O-ethyl O-(4-nitrophenyl)phenylphosphonothioate (EPN), utilized a C18 column with an acetonitrile-water mobile phase and diode-array detection. researchgate.net The detection limits were in the range of 0.05 to 6.8 µg/mL. researchgate.net Another method for the simultaneous analysis of 4-nitrophenol and its metabolites used a C18 column with an isocratic mobile phase of methanol and a citrate (B86180) buffer containing an ion-pairing agent, with UV detection at 290 nm. nih.gov

Table 3: Representative HPLC Conditions for the Analysis of Related Compounds

| Parameter | Method 1: Organophosphorus Pesticides | Method 2: 4-Nitrophenol and Metabolites |

|---|---|---|

| Column | C18 | C18 |

| Mobile Phase | Acetonitrile-water | Methanol-0.01 M citrate buffer (pH 6.2) with 0.03 M TBAB |

| Flow Rate | 1 mL/min | 1.0 mL/min |

| Detection | Diode-Array Detector (230 nm) | UV-Vis (290 nm) |

| Reference | researchgate.net | nih.gov |

Ion chromatography is another powerful technique, particularly for the analysis of ionic phosphinates or their degradation products.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds. While neutral phosphinates like this compound would not migrate in a typical CE system, the technique can be adapted using micellar electrokinetic chromatography (MEKC), where a surfactant is added to the buffer to create pseudostationary phases that can separate neutral analytes.

CE has been successfully applied to the analysis of various organophosphorus compounds, including pesticides and phosphonates. d-nb.infofrontiersin.org For instance, a CE method was developed for the determination of phosphate (B84403) by forming a Keggin-type complex, which could then be detected by UV. nih.gov Another study utilized CE coupled with mass spectrometry (CE-MS) for the analysis of bisphosphonates, demonstrating good linearity and sensitivity. nih.gov The separation of phosphorothioate (B77711) oligonucleotide diastereomers highlights the high resolving power of CE for structurally similar compounds. frontiersin.orgfrontiersin.org

Conclusion and Future Perspectives in 4 Nitrophenyl Di N Pentylphosphinate Research

Current Gaps and Unanswered Questions in Phosphinate Chemistry

Despite decades of research, several fundamental challenges and unanswered questions persist in the field of phosphinate chemistry, directly impacting the study and application of specific molecules like 4-nitrophenyl di-N-pentylphosphinate. A primary challenge is the continued reliance on traditional synthetic routes that often involve hazardous reagents like phosphorus trichloride (B1173362) (PCl3). researchgate.netresearchgate.net The development of greener, more sustainable synthetic methodologies remains a critical goal for the field. rsc.orgiitpkd.ac.innih.gov

Another significant area of investigation is the synthesis of P-stereogenic compounds, where the phosphorus atom itself is a chiral center. researchgate.nettcu.edu Creating phosphinates with high enantiomeric purity is a complex task, and new, efficient methods are needed. The tautomeric equilibrium and reactivity of H-phosphinates, which are common precursors, are not uniformly understood across different molecular structures, leading to challenges in predicting reaction outcomes. researchgate.net Furthermore, a comprehensive understanding of the structure-activity relationships for many phosphinates is lacking, which hampers the rational design of new functional molecules.

Key Unanswered Questions in Phosphinate Chemistry:

| Research Gap | Description | Relevance to this compound |

| Green Synthesis | Development of synthetic pathways that avoid hazardous reagents (e.g., PCl3) and minimize waste and energy consumption. researchgate.net | Establishing an eco-friendly synthesis for this compound is crucial for its potential large-scale production and use. |

| P-Stereogenic Synthesis | Creation of methodologies for the controlled, asymmetric synthesis of phosphinates with a chiral phosphorus center. researchgate.nettcu.edu | The biological activity and material properties of this compound could be highly dependent on its stereochemistry. |

| Mechanistic Understanding | Elucidation of detailed reaction mechanisms, including the role of catalysts and the influence of substituents on reactivity. acs.org | A deeper understanding of the hydrolysis and other reactions of the 4-nitrophenyl ester group is needed to predict its stability and reactivity. |

| Structure-Activity Relationships | Systematic investigation of how modifications to the alkyl and aryl groups of phosphinates affect their chemical and biological properties. | The influence of the di-N-pentyl groups on the properties of this specific phosphinate is currently unknown. |

Emerging Methodologies and Interdisciplinary Approaches

To address the existing gaps, researchers are exploring a variety of innovative synthetic methods and interdisciplinary applications for phosphinates. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for forming phosphorus-carbon bonds, offering a more versatile and milder alternative to traditional methods. researchgate.netorganic-chemistry.org Organocatalysis is another burgeoning area, with chiral phosphoric acids and their derivatives being used to catalyze a range of asymmetric transformations. tcu.edu More recently, electrosynthesis has been presented as a green and cost-effective method for preparing various organophosphorus compounds. researchgate.net

The study of phosphinates is also becoming increasingly interdisciplinary. In materials science, phosphinates, such as aluminum diethyl phosphinate, are being incorporated into polymer composites to act as effective flame retardants. acs.org In biotechnology and medicinal chemistry, the unique properties of the phosphinate group are being exploited to design enzyme inhibitors and therapeutic agents. nih.govnih.gov The intersection of organic chemistry with toxicology and pharmacology is providing new insights into the mechanisms of action of organophosphorus compounds, which can inform the design of safer and more effective molecules. nsf.gov

Emerging Methodologies in Organophosphorus Chemistry:

| Methodology | Description | Potential Application |

| Transition Metal Catalysis | Use of catalysts (e.g., palladium, nickel) to facilitate the formation of P-C and P-O bonds under mild conditions. researchgate.netorganic-chemistry.org | Efficient synthesis of this compound and its analogs. |

| Organocatalysis | Employment of small organic molecules as catalysts for asymmetric synthesis. tcu.edu | Enantioselective synthesis of chiral versions of this compound. |

| Electrosynthesis | Use of electrochemical methods to drive the formation of organophosphorus compounds. researchgate.net | A green and highly controllable method for synthesizing phosphinates. |

| Mechanochemistry | Solvent-free synthesis through mechanical force (e.g., ball milling). acs.org | A sustainable approach to producing phosphinates and their composites. |

Potential for this compound as a Research Tool in New Areas

While specific research on this compound is not yet prominent, its chemical structure suggests significant potential as a specialized research tool. The 4-nitrophenyl group is an excellent leaving group and a well-established chromophore. researchgate.netkajay-remedies.com This feature is widely exploited in biochemical assays to monitor enzyme activity. For example, p-nitrophenyl esters are used as surrogate substrates for enzymes like thiolases to screen for and characterize their activity. nih.gov

Consequently, this compound could serve as a valuable probe for identifying and characterizing enzymes capable of hydrolyzing phosphinate esters, such as phosphodiesterases or other hydrolases. The release of the yellow 4-nitrophenolate (B89219) anion upon hydrolysis would allow for continuous spectrophotometric monitoring of the enzymatic reaction. kajay-remedies.com

Furthermore, this compound could be a useful synthetic intermediate. The 4-nitrophenyl ester can be displaced by a variety of nucleophiles, allowing for the facile introduction of the di-N-pentylphosphinate moiety onto other molecules of interest, such as peptides, natural products, or polymer backbones. This could open up new avenues for creating novel materials or biologically active conjugates. The study of its hydrolysis kinetics under different conditions could also provide valuable mechanistic data applicable to the broader class of phosphinate esters. acs.org The use of 4-nitrophenol (B140041) as a precursor in the synthesis of pharmaceuticals like paracetamol further highlights the synthetic utility of such compounds. kajay-remedies.com

Q & A

Basic: What methods are recommended for synthesizing and characterizing 4-Nitrophenyl di-N-pentylphosphinate?

Answer:

Synthesis typically involves nucleophilic substitution between di-N-pentylphosphinic chloride and 4-nitrophenol under anhydrous conditions. Purification via column chromatography (silica gel, chloroform/methanol gradient) is critical to isolate the product. Characterization should include:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm substituent integration and phosphinate bond formation.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve bond angles and spatial arrangement, as demonstrated for structurally related compounds .

Basic: How is this compound utilized in enzymatic assays?

Answer:

This compound acts as a chromogenic substrate for phosphatases and esterases. Key steps include:

- Kinetic assay design : Prepare a 1–10 mM substrate solution in Tris buffer (pH 7.5–8.5). Monitor 4-nitrophenol release at 405 nm (ε = 18,000 M⁻¹cm⁻¹) using a microplate reader.

- Optimization : Adjust enzyme concentration to maintain linearity within the first 5–10% of substrate depletion. Include controls with known inhibitors (e.g., sodium orthovanadate for phosphatases) to validate specificity .

Advanced: How can researchers evaluate the hydrolytic stability of this compound under varying pH and temperature?

Answer:

- pH stability : Incubate the compound in buffers (pH 4–9) at 25°C. Analyze degradation over 24–72 hours via HPLC (C18 column, UV detection at 280 nm). Compare half-life (t₁/₂) to structurally similar esters (e.g., 4-nitrophenyl phosphate) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For kinetic stability, conduct Arrhenius plots from 30–60°C .

Advanced: How to resolve contradictions in reported kinetic parameters (e.g., Kₘ, Vₘₐₓ) across studies?

Answer:

- Standardize assay conditions : Ensure uniform buffer composition (e.g., 50 mM Tris, 1 mM Mg²⁺), temperature (25°C), and enzyme source.

- Data normalization : Express activity as µmol·min⁻¹·mg⁻¹ protein. Use statistical tools (e.g., ANOVA) to compare datasets.

- Substrate purity verification : Contaminants like free 4-nitrophenol (>0.07%) can skew results; validate via HPLC .

Advanced: What mechanistic insights can be gained using computational modeling with this compound?

Answer:

- Molecular docking : Simulate binding to phosphatase active sites (e.g., alkaline phosphatase PDB: 1ALK) using AutoDock Vina. Focus on hydrogen bonding between the phosphinate group and catalytic residues (e.g., Ser102 in E. coli phosphatase).

- DFT calculations : Analyze electron-withdrawing effects of the 4-nitrophenyl group on phosphinate bond cleavage energy .

Basic: How to assess the purity of this compound?

Answer:

- HPLC : Use a reverse-phase C18 column (mobile phase: 60% acetonitrile/40% water, 1 mL/min). Purity >98% is indicated by a single peak at 254 nm.

- Elemental analysis : Match experimental C, H, N, and P percentages to theoretical values (error margin <0.3%) .

Advanced: How do N-pentyl substituents influence reactivity compared to methyl or aryl analogs?

Answer:

- Steric effects : The bulky pentyl groups reduce hydrolysis rates by hindering nucleophilic attack at the phosphorus center. Compare kcat values with methyl or phenyl derivatives.

- Lipophilicity : Longer alkyl chains enhance membrane permeability in cellular assays. Measure partition coefficients (logP) via shake-flask method .

Advanced: What strategies improve the detection limit of phosphatase assays using this substrate?

Answer:

- Signal amplification : Couple with β-cyclodextrin to enhance 4-nitrophenol solubility and absorbance.

- Pre-concentration : Use solid-phase extraction (C18 cartridges) to isolate the product before spectrophotometry .

Basic: What are the best practices for handling and storing this compound?

Answer:

- Storage : Keep at +4°C in amber vials under inert gas (argon) to prevent oxidation. Avoid freeze-thaw cycles.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Degrade waste with 10% NaOH to neutralize reactive intermediates .

Advanced: How can this compound be applied in comparative studies with other 4-nitrophenyl substrates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.